3-(4-Ethylphenyl)piperidine chemical properties and structure elucidation
3-(4-Ethylphenyl)piperidine chemical properties and structure elucidation
This technical guide details the chemical properties, synthesis, and structural elucidation of 3-(4-Ethylphenyl)piperidine (CAS 1260849-91-9).[1] It is designed for researchers requiring a rigorous reference for synthesis planning and analytical validation.[1]
Chemical Properties, Synthesis, and Structural Elucidation[1][2][3]
Executive Summary & Chemical Identity
3-(4-Ethylphenyl)piperidine is a pharmacologically relevant scaffold belonging to the 3-arylpiperidine class.[1][2] Unlike its 4-substituted isomers (common in opioid analgesics like pethidine), the 3-substituted motif is frequently explored in the development of monoamine transporter inhibitors and dissociative agents.[1] This guide focuses on the critical differentiation of this isomer from its regioisomers and the validation of its chiral center.
Core Identifiers
| Property | Specification |
| IUPAC Name | 3-(4-Ethylphenyl)piperidine |
| CAS Registry Number | 1260849-91-9 |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| SMILES | CCc1ccc(cc1)C2CCCNC2 |
| Appearance | Colorless to pale yellow viscous oil (Free base) |
| Solubility | Soluble in MeOH, DCM, DMSO; sparingly soluble in water (unless protonated) |
Physicochemical Profile (Predicted)[1][3][4][8][9]
Synthetic Pathways
To ensure high purity and regio-control, two primary synthetic routes are recommended.[1][3] Causal analysis suggests Route A for laboratory-scale diversity (modular) and Route B for scale-up.[1]
Route A: Modular Suzuki-Reduction Sequence (Recommended)
This pathway avoids the formation of regioisomeric byproducts common in direct electrophilic aromatic substitution.[1]
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Suzuki Coupling: Reaction of 3-bromopyridine with 4-ethylphenylboronic acid using Pd(dppf)Cl₂ catalyst and K₂CO₃ base in dioxane/water.[1]
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Catalytic Hydrogenation: Reduction of the pyridine ring using PtO₂ (Adams' catalyst) or Rh/C in acetic acid under H₂ (50 psi).[1]
-
Critical Control: Pyridine reduction is difficult; acetic acid is required to protonate the nitrogen, preventing catalyst poisoning.[3]
-
Route B: Direct Hydrogenation of Precursors
Direct hydrogenation of 3-(4-ethylphenyl)pyridine (if commercially sourced).[1]
-
Catalyst: 5% Rh/Al₂O₃ or Ru/C.[1]
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Conditions: 80°C, 60 bar H₂.
-
Note: High pressure is required to overcome the aromatic resonance energy of the pyridine ring.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for Route A, highlighting critical process controls (IPC).
Figure 1: Modular synthesis pathway via Suzuki coupling followed by heterogeneous hydrogenation.
Structure Elucidation & Validation
As a Senior Scientist, you must not rely solely on MS data.[1][3] The distinction between the 3-isomer and the 4-isomer is subtle in Mass Spec but distinct in NMR due to symmetry elements.[1]
Mass Spectrometry (EI/ESI)
-
Molecular Ion (M+): m/z 189.[1]
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Base Peak: m/z 56 or 57 (Typical piperidine ring fragmentation, retro-Diels-Alder type cleavage).[1]
-
Diagnostic Fragment: Loss of the ethyl group (M-29) -> m/z 160.[1]
-
Differentiation: The 3-substituted isomer often shows a more intense fragment at m/z 132 (loss of C3H7N fragment) compared to the 4-isomer due to the proximity of the nitrogen to the branching point.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR is the definitive tool for structure validation.[1]
Key Diagnostic Signals:
-
Symmetry Breaker: Unlike 4-substituted piperidines (which possess a plane of symmetry), the 3-substituted isomer is chiral and asymmetric.[1] The piperidine ring protons will appear as complex multiplets rather than simplified AA'BB' systems.
-
The Benzylic Proton (H3): A multiplet (tt or dddd) around 2.6–2.8 ppm .[1] In the 4-isomer, this would be a more symmetric triplet of triplets.[1]
-
The Ethyl Group:
Comparative NMR Table (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H | 7.10 – 7.18 | Multiplet (AA'BB') | 4H | Aromatic ring (symmetric substitution).[1] |
| NH | ~1.80 | Broad Singlet | 1H | Exchangeable (varies with conc.).[1] |
| 2-H (eq) | 3.10 – 3.20 | Broad Doublet | 1H | Deshielded by N, equatorial. |
| 2-H (ax) | 2.55 – 2.65 | Triplet (app) | 1H | Deshielded by N, axial (large coupling).[1][3] |
| 6-H (eq) | 3.05 – 3.15 | Broad Doublet | 1H | Deshielded by N. |
| 6-H (ax) | 2.55 – 2.65 | Triplet (app) | 1H | Overlaps with 2-H axial. |
| 3-H | 2.70 – 2.80 | Multiplet | 1H | Chiral center methine (Benzylic). |
| Ar-CH₂ | 2.62 | Quartet | 2H | Ethyl methylene.[1] |
| Ar-CH₃ | 1.22 | Triplet | 3H | Ethyl methyl. |
| 4,5-H | 1.50 – 1.90 | Multiplets | 4H | Remaining ring methylenes.[1] |
Isomer Logic Tree
Use this logic flow to confirm you have the 3-isomer and not the 4-isomer impurity.
Figure 2: NMR logic decision tree for distinguishing 3-aryl vs 4-aryl piperidine isomers.
Stereochemical Considerations
The carbon at position 3 is a chiral center .[1] The synthesis described above yields a racemic mixture (±) .
-
Enantiomers: (3R)-3-(4-ethylphenyl)piperidine and (3S)-3-(4-ethylphenyl)piperidine.[1]
-
Resolution Method:
-
Crystallization: Use chiral acids such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .[1]
-
Protocol: Dissolve racemate in hot ethanol. Add 0.5 eq of chiral acid. Cool slowly to precipitate the less soluble diastereomeric salt.[1] Recrystallize to constant melting point.
-
Analytical Check: Chiral HPLC (Column: Chiralpak AD-H or OD-H; Eluent: Hexane/IPA/Diethylamine).[1]
-
Safety & Handling
-
Hazards: Piperidines are corrosive and irritants.[1] They can cause severe skin burns and eye damage.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the N-oxide or formation of carbamates with atmospheric CO₂.[1]
-
Disposal: Neutralize with dilute acid before disposal into organic waste streams.[1]
References
-
ChemicalBook. (2023).[1][5] 3-(4-Ethylphenyl)piperidine Product Properties and CAS 1260849-91-9. Link
-
Accela ChemBio. (2023).[1][2] Catalog Entry for 3-(4-ethylphenyl)piperidine. Link
-
Maegawa, T., et al. (2006).[1][3] "Efficient and Practical Hydrogenation of Pyridines." Synlett, 2006(09), 1440-1442.[1][3] Link
-
Hartwieg, J. C., et al. (2014).[1][3] "3,5-Disubstituted Piperidine Derivatives: A Scalable Route to All Four Stereoisomers." Organic Process Research & Development, 18(9), 1120-1127.[1][3] Link[1][3]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. 90801-02-8,3-(dimethylamino)propanoyl chloride hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. rsc.org [rsc.org]
- 4. 3-(4-ethylphenyl)piperidine | 1260849-91-9 [chemicalbook.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
